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Compound of Interest

Compound Name: Tert-butyl 6-bromohexanoate

Cat. No.: B1589127

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Tert-butyl 6-bromohexanoate (C10H19BrO2z; CAS No. 65868-63-5), a key intermediate in
various synthetic applications, including the development of PROTAC linkers.[1] This document
is intended for researchers, scientists, and professionals in drug development and chemical
synthesis, offering a predictive analysis based on established spectroscopic principles for the
structural elucidation of this molecule.

While direct experimental spectra for Tert-butyl 6-bromohexanoate are not readily available in
public spectral databases such as the Spectral Database for Organic Compounds (SDBS) and
the NIST Chemistry WebBook, this guide presents predicted data based on the analysis of its
constituent functional groups: a tert-butyl ester and a primary alkyl bromide.[2][3][4] The
information herein serves as a robust reference for the anticipated Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Tert-butyl 6-
bromohexanoate. These predictions are derived from established chemical shift ranges and
fragmentation patterns for similar chemical structures.

Predicted *H NMR Data
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Solvent: CDCIs Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~3.40 Triplet 2H -CHz2-Br
~2.20 Triplet 2H -C(=0)-CHz-
~1.85 Quintet 2H -CH2-CH2-Br
~1.63 Quintet 2H -C(=0)-CH2-CH2-
~1.45 Singlet 9H -C(CHs)s
~1.43 Multiplet 2H -CH2-CH2-CHz2-

Note: The multiplicity and chemical shifts are estimations and may vary based on the actual

experimental conditions.

Predicted *C NMR Data

Solvent: CDCIs Reference: CDCls at 77.16 ppm

Chemical Shift (8) (ppm)

Assignment

~172 C=0 (Ester Carbonyl)

~80 -C(CHs)s3 (Quaternary Carbon)
~36 -CH2-C(=0)-

~34 -CH2-Br

~32 -CH2-CH2Br

~28 -C(CHs)s (Methyl Carbons)
~27 -CH2-CH2-CHa2-

~24 -C(=0)-CH2-CHa-
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Note: These chemical shift values are approximate and are based on typical ranges for alkyl
chains, esters, and alkyl halides.[5][6][7][8][9]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~2960-2850 Strong C-H (sp?3) stretch

~1735 Strong C=0 (Ester carbonyl) stretch
~1250 and ~1150 Strong C-O (Ester) stretch

~650 Medium-Weak C-Br stretch

Note: The presence of a strong carbonyl peak around 1735 cm~! is a key diagnostic feature for
the ester functional group.[10][11][12][13][14]

Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

m/z Proposed Fragment Notes

Molecular ion peak, showing
250/252 [M]* the characteristic 1:1 isotopic
pattern for bromine (7°Br/2!Br).

Loss of isobutylene from the

194/196 [M - CaHs]*
tert-butyl group.
171 [M - Br]* Loss of a bromine radical.
tert-butyl cation, often the base
57 [CaHo]*

peak.

Note: The fragmentation of the molecular ion is expected to be significant, and the molecular
ion peak itself may be of low abundance.[15][16][17][18][19]

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
liquid sample such as Tert-butyl 6-bromohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Materials:

Tert-butyl 6-bromohexanoate

Deuterated chloroform (CDCls)

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of Tert-butyl 6-bromohexanoate in
approximately 0.6 mL of CDCls in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve homogeneity.
e 1H NMR Acquisition:

o Acquire the *H NMR spectrum using standard acquisition parameters.
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o Typically, 8 to 16 scans are sufficient.

o Process the Free Induction Decay (FID) with an exponential function and Fourier
transform.

o Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.

o Integrate the signals and analyze the chemical shifts and coupling patterns.

e 13C NMR Acquisition:
o Acquire the proton-decoupled 3C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C.

o Process the FID and reference the solvent peak (CDCIs) to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the ester and
alkyl halide moieties.

Materials:

o Tert-butyl 6-bromohexanoate

e FTIR Spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)
e Pipette

Procedure:

o Background Spectrum: Record a background spectrum of the empty sample holder to
subtract atmospheric and instrumental interferences.

o Sample Preparation: Place a drop of neat Tert-butyl 6-bromohexanoate liquid onto a salt
plate. Place a second salt plate on top to create a thin film.
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e Spectrum Acquisition:
o Place the sample holder in the spectrometer.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.
o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to
confirm its structure.

Materials:

Tert-butyl 6-bromohexanoate

Mass Spectrometer (e.g., with Electron lonization - El source)

Volatile solvent (e.g., methanol or dichloromethane)

Sample vials
Procedure:

e Sample Preparation: Prepare a dilute solution of Tert-butyl 6-bromohexanoate in a suitable
volatile solvent.

e Instrument Setup:
o Tune the mass spectrometer using a standard calibrant.
o Set the appropriate parameters for the El source (e.g., electron energy of 70 eV).

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).
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o Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
» Data Analysis:
o Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

o Analyze the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of Tert-butyl 6-bromohexanoate.

General Spectroscopic Analysis Workflow

Sample Preparation

Tert-butyl 6-bromohexanoate
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Click to download full resolution via product page

General Spectroscopic Analysis Workflow

Predicted Mass Spectrometry Fragmentation of Tert-butyl 6-bromohexanoate

[C10H19BrO2]+e
miz = 250/252

- C4H8 (isobutylene) |- Bre o-cleavage

Key Fragments

[C6H11BrO2]+e [C10H1902]+ [C4H9]+
m/z = 194/196 m/z =171 m/z = 57 (Base Peak)

Click to download full resolution via product page

Predicted Mass Spectrometry Fragmentation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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